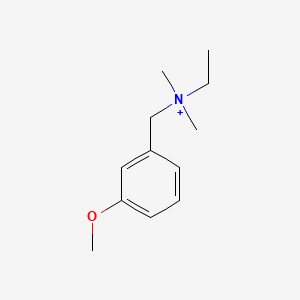
Emilium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emilium is a compound known for its versatile applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. It is a natural emulsifier derived from polyglycerol esters, which are known for their stability and compatibility with a wide range of ingredients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Emilium is synthesized through the esterification of polyglycerol-6 (PG-6), 12-hydroxystearic acid (12-HSA), and ricinoleic acid (RA). The reaction involves heating these raw materials to facilitate esterification, resulting in a stable emulsifier that can be used in various formulations .
Industrial Production Methods
In industrial settings, this compound is produced using a cold process. The emulsifier is added to the oil phase and heated if necessary to homogenize or melt other ingredients. Once homogeneous, the aqueous phase is added under moderate to high shear mixing until the emulsion is stable. Salts like sodium chloride or magnesium sulfate are often used to stabilize the emulsion .
Análisis De Reacciones Químicas
Types of Reactions
Emilium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Emilium has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological samples and assays.
Medicine: Utilized in drug delivery systems due to its biocompatibility.
Industry: Applied in cosmetics and personal care products for its moisturizing and stabilizing properties
Mecanismo De Acción
Emilium exerts its effects through its ability to stabilize emulsions. The polyglycerol-6 polar head interacts with the water phase, while the long carbon chains of 12-hydroxystearic acid and ricinoleic acid extend into the oil phase. This interaction creates a stable emulsion by steric repulsion, entrapping pigments and other ingredients in a homogeneous dispersion .
Comparación Con Compuestos Similares
Similar Compounds
Emulium® 22 MB: Known for its refined touch and fine emulsions.
Emulium® Dolcea MB: A robust natural emulsifier with high compatibility and stability.
Emulium® Kappa MB: Offers a unique sensorial identity and stable emulsions.
Uniqueness
Emilium stands out due to its ability to create stable water-in-oil emulsions with long-lasting properties and enhanced water resistance. Its unique combination of polyglycerol-6, 12-hydroxystearic acid, and ricinoleic acid provides a balance of stability, flexibility, and performance that is unmatched by other emulsifiers .
Propiedades
Número CAS |
46338-61-8 |
|---|---|
Fórmula molecular |
C12H20NO+ |
Peso molecular |
194.29 g/mol |
Nombre IUPAC |
ethyl-[(3-methoxyphenyl)methyl]-dimethylazanium |
InChI |
InChI=1S/C12H20NO/c1-5-13(2,3)10-11-7-6-8-12(9-11)14-4/h6-9H,5,10H2,1-4H3/q+1 |
Clave InChI |
AAKPJTCJKGHSJF-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(C)CC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


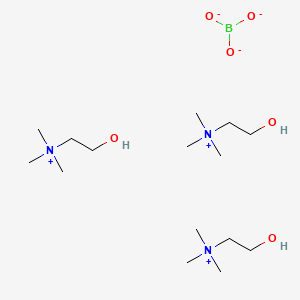

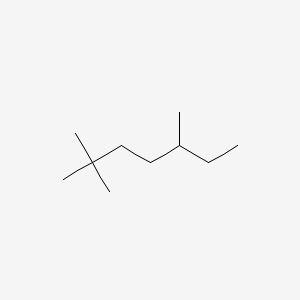


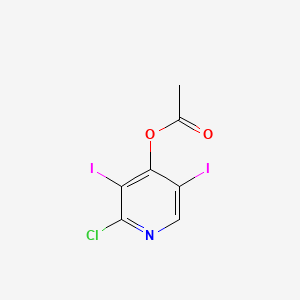



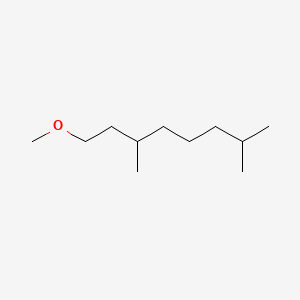
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
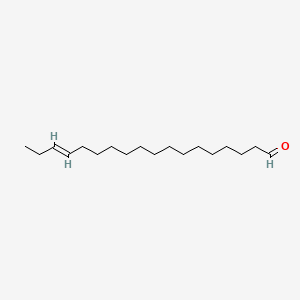
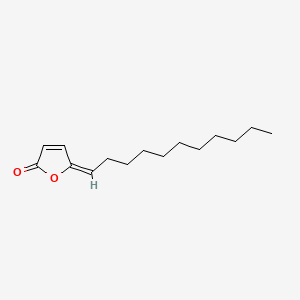
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)
